molecular formula C19H17F2NO4 B2573832 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid CAS No. 1936405-79-6

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid

Cat. No.: B2573832
CAS No.: 1936405-79-6
M. Wt: 361.345
InChI Key: XEFIZXBBBURMHL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and SMILES Representation

The compound 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid is systematically named according to IUPAC guidelines as (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4,4-difluorobutanoic acid . This nomenclature reflects its stereochemistry at the second carbon (S-configuration), the fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino moiety, and the two fluorine atoms at the fourth carbon of the butanoic acid backbone.

The SMILES notation for this compound is O=C(O)C@@HCC(F)F . This string encodes:

  • The carboxylic acid group (O=C(O) ).
  • The chiral center ([C@@H] ) with S-configuration.
  • The Fmoc-protected amine (NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O ), where the fluorenylmethyl group is represented by the aromatic ring system.
  • The CC(F)F segment, denoting the difluorinated ethyl side chain.

A comparative analysis of related Fmoc-protected β,β-difluoroamino acids reveals consistent SMILES patterns for fluorine placement and carbamate linkages (Table 1).

Table 1: IUPAC Names and SMILES Representations of Related β,β-Difluoroamino Acids

Compound Name SMILES Notation
Fmoc-GABA-OH C(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Fmoc-2-amino-4,4-difluorobutanoic acid (rac) C(C@HN)CC(F)F
(S)-2-amino-4,4-difluorobutanoic acid O=C(O)C@@HCC(F)F

X-ray Crystallographic Analysis of Molecular Geometry

While direct X-ray crystallographic data for This compound is limited, structural analogs provide insights into its geometry. The Fmoc group adopts a planar configuration due to π-π stacking between fluorenyl aromatic rings, with a dihedral angle of 15–20° relative to the carbamate linkage. Key bond parameters include:

  • C=O bond length : 1.21–1.23 Å (carbamate and carboxylic acid groups).
  • C–F bond length : 1.34–1.38 Å, consistent with sp³ hybridization.
  • N–C(O) bond angle : 123–125°, reflecting partial double-bond character from resonance stabilization.

The 3,3-difluoro substitution induces a gauche effect , forcing the CF₂ group into a staggered conformation. This reduces steric clashes with the Fmoc moiety, as evidenced by molecular modeling studies of similar compounds.

Table 2: Key Bond Lengths and Angles in β,β-Difluoroamino Acids

Parameter Value (Å or °) Source Compound
C–F bond length 1.36 ± 0.02 4-Amino-3,3-difluorobutanoic acid
C–C–F bond angle 109.5° Difluoro-β-lactam
Carbamate C–N bond length 1.33 Fmoc-Val-OH

Comparative Structural Analysis with Related β,β-Difluoroamino Acids

The structural uniqueness of This compound emerges when compared to analogs:

  • Fluorine Positioning : Unlike Fmoc-2,5-difluoro-L-homophenylalanine , where fluorines are on an aromatic side chain, this compound features aliphatic CF₂ groups. This reduces π-system interactions but enhances solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. 3 mg/mL for aromatic analogs).

  • Backbone Length : The four-carbon chain contrasts with Fmoc-γ-Abu-OH (five carbons), altering peptide chain flexibility. Molecular dynamics simulations show a 30% reduction in side-chain mobility compared to non-fluorinated counterparts.

  • Electronic Effects : The electron-withdrawing CF₂ group lowers the pKₐ of the carboxylic acid (≈2.8 vs. 4.3 for non-fluorinated Fmoc-GABA-OH), facilitating deprotonation during solid-phase synthesis.

Table 3: Structural and Electronic Properties of β,β-Difluoroamino Acids

Property This Compound Fmoc-GABA-OH Fmoc-Phe(3,4-diF)-OH
Molecular Weight (g/mol) 361.34 325.4 423.4
Fluorine Position C3, C3 None C3, C4 (aromatic)
logP (octanol/water) 2.1 ± 0.2 1.8 3.5
Carboxylic Acid pKₐ 2.8 4.3 3.1

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-difluorobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO4/c20-19(21,9-17(23)24)11-22-18(25)26-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFIZXBBBURMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with fluorenylmethyl chloroformate in the presence of a base such as sodium carbonate.

    Introduction of Difluorobutanoic Acid: The protected amino acid is then reacted with difluorobutanoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group serves as a temporary protecting agent for the amine, enabling selective deprotection under mild basic conditions.

Reagents/Conditions

  • Piperidine (20–30% v/v) in DMF : Standard cleavage method for Fmoc removal .

  • DBU (1,8-diazabicycloundec-7-ene) in DCM : Accelerated deprotection at room temperature .

Products

  • Free amine (3-amino-3,3-difluorobutanoic acid) and fluorenylmethyl byproducts.

Kinetic Data

ReagentTime (min)Yield (%)Purity (%)Source
Piperidine/DMF15–3095–98>99
DBU/DCM5–1097>98

Carboxylic Acid Functionalization

The terminal carboxylic acid participates in coupling reactions critical for peptide chain elongation.

Activation and Amide Bond Formation

Activation Reagents

  • DIC/HOBt : Forms active ester intermediates for nucleophilic attack by amines .

  • HATU/DIPEA : Generates uranium-type activating agents for high-efficiency couplings .

Reaction Conditions

  • Solvent: DMF or DCM

  • Temperature: 0–25°C

Product Stability

  • Activated intermediates are moisture-sensitive; reactions require anhydrous conditions .

Esterification

Reagents

  • Methanol/HCl gas or EDCI/DMAP in alcohols .

Applications

  • Methyl/ethyl esters serve as intermediates for solid-phase synthesis.

Difluorinated Backbone Reactivity

The 3,3-difluoro motif influences electronic and steric properties, modulating reactivity.

Nucleophilic Substitution

Fluorine Displacement

  • Reagents : NaN₃ in DMF (110°C, 12 h) .

  • Product : 3-azido-3-fluorobutanoic acid derivatives (click chemistry precursors).

Challenges

  • Steric hindrance from adjacent fluorine atoms reduces substitution rates compared to monofluorinated analogs .

Radical Reactions

Photocatalytic Alkylation

  • Conditions : Fe(II)/blue light (450 nm), radical precursors (e.g., btSOOF) .

  • Outcome : Site-selective C–H functionalization at β-positions .

Oxidation

Target Sites

  • Secondary alcohol (if present) → ketone (not directly applicable to this compound).

  • Thioether → sulfoxide/sulfone (requires modified analogs) .

Reduction

Catalytic Hydrogenation

  • Conditions : H₂/Pd-C in EtOAc, room temperature .

  • Outcome : Selective reduction of azides or alkenes (if introduced via substitution).

Stability Under Synthetic Conditions

ConditionStabilityDegradation ProductsSource
pH < 2 (aqueous HCl)Partial Fmoc cleavageFluorenylmethyl derivatives
pH > 10 (aqueous NaOH)Rapid hydrolysis of ester/carboxylic acidDeprotonated carboxylate
UV light (365 nm)Gradual decompositionUncharacterized fragments

Comparative Reactivity with Analogues

Compound ModificationReaction Rate (vs Parent)Key DifferenceSource
4,4-difluoro isomer1.2× faster substitutionReduced steric hindrance
Non-fluorinated counterpart3.5× faster couplingHigher electron density
Trifluoromethyl variant0.6× oxidation rateEnhanced electron withdrawal

Scientific Research Applications

Peptide Synthesis

The primary application of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid is in peptide synthesis. The Fmoc group serves as a protective group for amino acids during the assembly of peptides on solid supports.

Advantages of Using Fmoc-Derivatives:

  • Stability: The Fmoc protecting group is stable under basic conditions, allowing for selective deprotection.
  • Compatibility: It is compatible with a variety of coupling reagents and conditions used in SPPS.

Medicinal Chemistry

Research has indicated that fluorinated amino acids can enhance the biological activity of peptides. The incorporation of difluorobutanoic acid can influence the conformation and stability of peptide structures.

Case Study:
A study demonstrated that peptides containing difluorinated amino acids exhibited increased binding affinity to specific receptors compared to their non-fluorinated counterparts. This suggests potential applications in drug design and development.

Antitumor Activity

Recent investigations have highlighted the potential antitumor properties of peptides synthesized with fluorinated amino acids. These compounds may inhibit tumor growth by affecting key signaling pathways involved in cancer progression.

Mechanism of Action:
Fluorinated amino acids can alter the interaction between peptides and their biological targets, potentially leading to enhanced therapeutic efficacy against cancer cells.

Data Tables

Study ReferenceFindingsNotes
Smith et al., 2020Increased receptor binding affinityPromising for drug design
Johnson et al., 2021Antitumor activity against breast cancer cellsIn vitro studies showed significant inhibition
Lee et al., 2022Enhanced stability in physiological conditionsSuggests improved bioavailability

Mechanism of Action

The mechanism of action of 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid involves the protection and deprotection of amino groups. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the synthesis of complex molecules such as peptides.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Substituents on the Aromatic Ring or Backbone

4-((Fmoc)amino)-3-methylbenzoic acid Structure: Features a methyl group at position 3 instead of fluorine. Synthesis: Prepared via Fmoc-Cl coupling with 4-amino-3-methylbenzoic acid in THF, yielding 96% product . Elemental Analysis: Found C, 73.90%; H, 5.10%; N, 3.65% (vs. theoretical C, 73.98%; H, 5.13%; N, 3.75%) .

4-((Fmoc)amino)-3-isobutoxybenzoic acid Structure: Contains an isobutoxy group at position 3. Synthesis: 85% yield using 4-amino-3-isobutoxybenzoic acid and Fmoc-Cl . Elemental Analysis: Found C, 72.10%; H, 5.80%; N, 3.15% .

(S)-3-((Fmoc)amino)-4-(4-iodophenyl)butanoic acid Structure: Substituted with a 4-iodophenyl group for radiopharmaceutical applications. Properties: Molecular weight 527.35 g/mol; solubility optimized for SPPS .

Fluorinated Analogues

2-((Fmoc)amino)-3,3,3-trifluoropropanoic acid Structure: Trifluoromethyl group at position 3. Application: Enhanced lipophilicity and resistance to enzymatic degradation .

1-((Fmoc)amino)-3,3-difluorocyclobutane-1-carboxylic acid Structure: Cyclobutane backbone with difluoro substitution. Synthetic Challenge: Requires strained ring functionalization .

Key Observations :
  • Yield : Methyl and isobutoxy analogues achieve >85% yields due to straightforward Fmoc-Cl coupling , while piperidinyl derivatives require multi-step synthesis but still yield >80% .
  • Optical Activity: Stereochemistry significantly impacts [α]D values. For example, (S)-3-((Fmoc)amino)-4-(piperidin-1-yl)butanoic acid shows +2.3° vs. (S)-4-((Fmoc)amino)-5-(piperidin-1-yl)pentanoic acid at -1.7° .
  • Fluorine Effects : Difluoro substitution increases polarity compared to methyl/trifluoromethyl groups, influencing solubility and crystallization .

Functional and Application-Based Comparisons

Peptide Synthesis :

  • The target compound’s fluorine atoms reduce aggregation in SPPS, improving coupling efficiency compared to methyl-substituted analogues .
  • Piperidinyl derivatives enhance membrane permeability in cell-penetrating peptides .

Medicinal Chemistry :

  • Iodophenyl analogues (e.g., ) are used in radiolabeled probes, whereas tert-butylphenyl derivatives (e.g., ) improve pharmacokinetic profiles.

Biological Activity

4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound's chemical structure is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The molecular formula is C25H24F2N2O4C_{25}H_{24}F_2N_2O_4, with a molecular weight of approximately 442.46 g/mol.

Property Value
Molecular FormulaC25H24F2N2O4C_{25}H_{24}F_2N_2O_4
Molecular Weight442.46 g/mol
CAS Number284492-06-4
SolubilitySoluble in DMSO
Storage Conditions-20°C for short term

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as an inhibitor in biochemical pathways and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds containing the Fmoc group can act as inhibitors for certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of Fmoc-amino acids can inhibit proteases, which are crucial for protein degradation and processing .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry reported the synthesis of various Fmoc derivatives and their evaluation against cancer cell lines. The results indicated that the difluorobutanoic acid derivative exhibited significant cytotoxicity compared to controls .
  • Animal Models : In vivo studies utilizing mouse models have shown that administration of this compound resulted in reduced tumor growth rates when combined with standard chemotherapy agents. The combination therapy demonstrated enhanced efficacy compared to monotherapy .

The proposed mechanism of action for this compound involves:

  • Inhibition of key enzymes : Targeting specific proteases or kinases that are overexpressed in cancer cells.
  • Induction of apoptosis : Triggering programmed cell death through mitochondrial pathways.

Q & A

Q. What are the standard synthetic protocols for preparing 4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-3,3-difluorobutanoic acid, and how are yields typically optimized?

Methodological Answer: The synthesis typically involves amide coupling under Fmoc (fluorenylmethoxycarbonyl) protection strategies. For example, a protocol adapted from Bauer et al. (2023) uses 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid and stoichiometric equivalents of coupling agents like HATU or DCC in anhydrous DMF. Reaction optimization includes:

  • Temperature control : Room temperature (20–25°C) to minimize side reactions.
  • Purification : Crude products are often used directly in subsequent steps due to hygroscopicity, but flash chromatography (silica gel, 70:30 hexane/ethyl acetate) can improve purity .
  • Yield enhancement : Excess coupling agents (1.2–1.5 eq.) and pre-activation of carboxylic acid groups for 30 minutes before adding the amine component.
    MS (ESI) and NMR are critical for verifying intermediates, with reported yields averaging 60–75% .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., observed [M+Na]⁺ peaks matching calculated values within 0.02 Da) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies difluorobutanoic acid protons (δ 4.2–4.5 ppm for Fmoc-CH₂) and fluorinated carbons (δ 110–115 ppm, J₃ coupling ~20 Hz) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for peptide synthesis) .
  • X-ray crystallography : For resolving stereochemical ambiguities in solid-state structures, as demonstrated for Fmoc-amino acid analogs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the stability of the Fmoc group under varying reaction conditions?

Methodological Answer: The Fmoc group is base-labile; stability studies should include:

  • pH titration : Monitor deprotection kinetics in 20% piperidine/DMF via UV-Vis (absorption at 301 nm for Fmoc cleavage byproducts) .
  • Temperature-dependent degradation : Accelerated aging experiments (40–60°C) with HPLC tracking.
  • Comparative studies : Replace Fmoc with Boc (tert-butoxycarbonyl) in control reactions to isolate Fmoc-specific instability .
    Example Data Table :
Condition (20% piperidine/DMF)Time (min)Deprotection Efficiency (%)
25°C1098
40°C599

Q. How can researchers resolve contradictions in reported biological activities of structural analogs of this compound?

Methodological Answer: Contradictions often arise from substituent positioning or assay variability. Strategies include:

  • Structure-Activity Relationship (SAR) analysis : Compare analogs with systematic substitutions (e.g., fluorophenyl vs. tert-butylphenyl) in standardized assays (e.g., enzyme inhibition) .
  • Crystallographic alignment : Overlay crystal structures (e.g., PDB entries) to identify critical interactions (e.g., hydrogen bonding vs. hydrophobic packing) .
  • Meta-analysis : Aggregate data from multiple studies, accounting for assay conditions (e.g., IC₅₀ values under varying pH or ionic strengths) .

Q. What computational methods are suitable for predicting the supramolecular interactions of this compound in solid-state crystallography?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometries and calculate electrostatic potentials to predict hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H…H, C…H, O…H) using CrystalExplorer software .
  • Molecular Dynamics (MD) : Simulate packing motifs in solvents (e.g., DMF/water mixtures) to model crystallization pathways .
    Example Interaction Profile :
Interaction TypeContribution (%)Energy (kJ/mol)
H…H55-2.5
C…H25-5.0
O…H15-15.0

Q. How can researchers mitigate challenges in synthesizing enantiomerically pure forms of this compound?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during fluorination steps to control stereochemistry .
  • Crystallization-induced diastereomer resolution : Co-crystallize with chiral counterions (e.g., L-proline derivatives) .

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